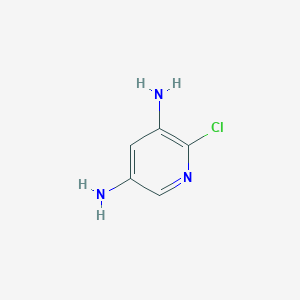

2-Chloropyridine-3,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNABPUPJEZQSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622605 | |

| Record name | 2-Chloropyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-81-5 | |

| Record name | 2-Chloropyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine-3,5-diamine: Properties and Applications

Introduction

2-Chloropyridine-3,5-diamine, a substituted pyridine derivative, is a compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a chlorinated pyridine ring with two amino groups, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering insights into its handling, reactivity, and applications for researchers, scientists, and drug development professionals. The strategic placement of the chloro and amino substituents allows for selective functionalization, a key attribute for the construction of targeted therapeutic agents and crop protection chemicals.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 5632-81-5 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.58 g/mol | [1] |

| Appearance | Beige to coffee-colored powder | [1] |

| Melting Point | 122-132 °C | [1] |

| Boiling Point (Predicted) | 403.6 ± 40.0 °C at 760 mmHg | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

Expert Insight: The relatively high melting point indicates a stable crystalline solid at room temperature, simplifying handling and weighing operations. The predicted boiling point suggests low volatility under standard conditions. It is recommended to store this compound at 0-8°C to maintain its long-term stability.[1]

Spectroscopic and Crystallographic Analysis

A thorough understanding of the spectroscopic and crystallographic characteristics of this compound is essential for its unambiguous identification and for elucidating its role in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 4.99 (br s, 2H, NH₂): This broad singlet corresponds to the two protons of one of the amino groups.

-

δ 5.55 (br s, 2H, NH₂): This second broad singlet is attributed to the protons of the other amino group.

-

δ 6.69 (d, 1H, J = 2.3 Hz, CₐᵣᵧₗH): A doublet representing one of the aromatic protons on the pyridine ring.

-

δ 7.21 (d, 1H, J = 2.3 Hz, CₐᵣᵧₗH): The other aromatic proton on the pyridine ring appears as a doublet.

¹³C NMR (100.6 MHz, DMSO-d₆):

-

δ 116.58 (CₐᵣᵧₗH)

-

δ 118.38 (Cₐᵣᵧₗ)

-

δ 131.32 (Cₐᵣᵧₗ)

-

δ 131.66 (CₐᵣᵧₗH)

-

δ 147.10 (Cₐᵣᵧₗ)

Expert Interpretation: The presence of two distinct broad singlets in the ¹H NMR spectrum for the amino protons suggests that they may have different chemical environments or are undergoing exchange. The coupling constant of 2.3 Hz for the aromatic protons indicates a meta-relationship. The ¹³C NMR spectrum shows five distinct signals for the pyridine ring carbons, consistent with the proposed structure.

Crystallographic Data

X-ray crystallography reveals that the this compound molecule is nearly planar. The two amino groups are slightly twisted out of the plane of the pyridine ring to minimize intramolecular interactions between the amino hydrogen atoms. In the crystalline state, the molecules are organized into spiral hydrogen-bonded columns with offset face-to-face π-stacking.

Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by the interplay of its three functional groups: the chloro substituent and the two amino groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino groups can act as nucleophiles or be further functionalized. This versatile reactivity makes it a key building block in the synthesis of various heterocyclic compounds.

A primary application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a wide range of biological activities.

Synthetic Workflow: Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines from this compound typically involves a condensation reaction with an α-haloketone. The general workflow is depicted below:

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-amine

This protocol provides a representative example of the use of this compound in the synthesis of a substituted imidazo[1,2-a]pyridine.

Materials:

-

This compound

-

Chloroacetaldehyde (50% aqueous solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Add ethanol as the solvent.

-

To the stirred solution, add chloroacetaldehyde (50% aqueous solution, 1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expert Note: The choice of the α-haloketone is crucial in determining the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine ring. The reaction conditions, such as solvent and temperature, may need to be optimized for different substrates to achieve the best yield and purity.

Safety and Handling

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 5632-81-5), a precautionary approach to handling is imperative. The safety information for the closely related compound, 2-chloropyridine, should be considered as a guideline.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Statements for 2-Chloropyridine (to be considered as potential hazards):

-

Harmful if swallowed.

-

Fatal in contact with skin or if inhaled.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

May cause damage to organs through prolonged or repeated exposure.[3][4][5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical and spectroscopic properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex heterocyclic scaffolds. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

2-Chloropyridine-3,5-diamine CAS number 52941-65-8

An In-Depth Technical Guide to 2-Chloropyridine-3,5-diamine (CAS 52941-65-8): A Strategic Intermediate in Modern Chemistry

Section 1: Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agricultural chemistry. Its strategic value lies in the orthogonal reactivity of its three substituents: a chloro group at the 2-position, and two amino groups at the 3- and 5-positions. This unique arrangement allows for sequential, site-selective modifications, making it a powerful scaffold for building complex molecular architectures.

The chlorine atom at the 2-position is activated by the electron-withdrawing pyridine ring nitrogen, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and a suitable handle for palladium-catalyzed cross-coupling reactions.[1] The amino groups, conversely, are nucleophilic and can be readily derivatized through acylation, alkylation, or condensation reactions. This guide provides a technical overview of the synthesis, properties, reactivity, and applications of this versatile building block for professionals in drug discovery and chemical development.[2]

Section 2: Physicochemical & Spectroscopic Profile

A precise characterization is fundamental for the effective use of any chemical intermediate. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52941-65-8 | - |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Beige to coffee colored powder | [2] |

| Melting Point | 122-132 °C | [2] |

| Solubility | Soluble in many organic solvents (e.g., Methanol, DMF, DMSO); limited solubility in water. | General Knowledge |

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a robust spectroscopic profile can be predicted based on analysis of closely related analogs and established principles of NMR and IR spectroscopy.[3][4][5]

| Parameter | Predicted Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Rationale & Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | ~7.4 ppm (d, 1H, H-6), ~6.5 ppm (d, 1H, H-4), ~5.5 ppm (br s, 2H, NH₂), ~5.0 ppm (br s, 2H, NH₂) | The two aromatic protons (H-4 and H-6) appear as doublets due to meta-coupling. The electron-donating amino groups shield these protons, shifting them upfield. The two distinct amino groups would appear as broad singlets, exchangeable with D₂O. |

| ¹³C NMR (100 MHz, DMSO-d₆) | ~148 (C-Cl), ~145 (C-NH₂), ~135 (C-NH₂), ~125 (CH), ~110 (CH) | Five distinct carbon signals are expected. The carbon bearing the chlorine (C-2) will be significantly downfield. The carbons attached to the amino groups will also be downfield, while the CH carbons will be more shielded. |

| IR (ATR, cm⁻¹) | 3400-3200 (N-H stretching), 1640-1600 (N-H scissoring), 1580-1450 (C=C, C=N stretching), ~800 (C-Cl stretching) | The primary amine groups will give rise to characteristic sharp peaks in the N-H stretching region. Aromatic ring stretches and the C-Cl stretch provide further structural confirmation. |

| Mass Spec. (EI) | m/z = 143/145 (M⁺/M⁺+2) | The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of one chlorine atom. |

Section 3: Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of this compound initiates from the commercially available precursor, 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2).[6] The core transformation is the simultaneous reduction of the two nitro groups to primary amines.

Synthetic Workflow Diagram

Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale synthesis. The choice of palladium on carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for nitro group reductions without affecting the aryl chloride under standard conditions. Methanol is an excellent solvent for both the starting material and for facilitating hydrogen gas solubility.

Materials:

-

2-Chloro-3,5-dinitropyridine (1.0 equiv)[7]

-

10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 equiv by weight)

-

Methanol (ACS grade)

-

Hydrogen (H₂) gas supply

-

Celite® or a similar filter aid

-

Parr hydrogenator or a balloon hydrogenation setup

Procedure:

-

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add 2-Chloro-3,5-dinitropyridine (e.g., 10.0 g, 49.1 mmol).

-

Solvent Addition: Add methanol (e.g., 150 mL) to the vessel and swirl to dissolve the starting material.

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst (e.g., 1.0 g).

-

Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with the flammable solvent. Wet catalyst is used to mitigate this risk.

-

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is exothermic and will show a drop in hydrogen pressure as the gas is consumed. Monitor the reaction progress by TLC or LC-MS by periodically (e.g., every 1-2 hours) depressurizing, taking an aliquot, and analyzing for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 30 mL) to recover all the product.

-

Trustworthiness Note: It is critical to never allow the filtered catalyst to dry in the air, as it can be pyrophoric. Quench the catalyst pad with water immediately after filtration.

-

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water or purified via flash column chromatography to afford the final product as a crystalline solid.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Reactivity Map

Key reactive sites on the this compound scaffold.

-

C2-Chloro Group (Electrophilic Site): This position is the primary site for introducing molecular diversity.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine is readily displaced by a wide range of nucleophiles (O, N, S-based) under basic conditions. The reaction rate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[8]

-

Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application. Suzuki coupling with boronic acids introduces new C-C bonds, while Buchwald-Hartwig amination introduces C-N bonds, allowing access to a vast chemical space.[1]

-

-

C3/C5-Amino Groups (Nucleophilic Sites): These groups are excellent nucleophiles.

-

Condensation Reactions: The diamine motif is ideal for forming fused heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of imidazo[4,5-b]pyridine cores, a privileged structure in medicinal chemistry.

-

Acylation and Sulfonylation: The amino groups react readily with acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. Selective mono-functionalization can often be achieved by controlling stoichiometry and reaction conditions.

-

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol illustrates the functionalization at the C2 position, a common strategy in drug development.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the degassed dioxane/water solvent mixture (5 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring and monitor by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the 2-aryl-pyridine-3,5-diamine product.

Section 5: Applications in Drug Discovery & Agrochemicals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, and the addition of a second amino group and a chloro handle on the 3,5- and 2-positions, respectively, makes this molecule a highly sought-after intermediate.[2]

-

Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2, 3, and 5 positions can be elaborated to occupy adjacent pockets in the ATP-binding site, enabling the development of potent and selective inhibitors for oncology and inflammatory diseases.

-

CNS Agents: The ability to modulate the polarity and structure via the three functional handles allows for fine-tuning of properties like blood-brain barrier penetration, making this scaffold relevant for developing treatments for neurological disorders.[9]

-

Antiviral and Antibacterial Agents: The diamine functionality is crucial for forming hydrogen bond networks with biological targets like viral proteases or bacterial enzymes. The scaffold has been used to develop novel antibacterial translation inhibitors.

-

Agrochemicals: This compound serves as a key intermediate in synthesizing advanced herbicides and fungicides, where the pyridine core is a common toxophore.[2]

Section 6: Safety, Handling, and Storage

-

Hazard Classification (Anticipated):

-

Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin. Aromatic amines can be toxic.

-

Skin/Eye Irritation: Expected to be a skin and eye irritant.

-

Sensitization: May cause skin sensitization upon repeated contact.

-

Mutagenicity: Aromatic amines should always be handled as potential mutagens.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.[12]

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure sleeves are buttoned.

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

-

Handling and Storage:

-

Disposal:

-

Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

-

Section 7: Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactivity profile provides chemists with precise control over the synthetic process, enabling the efficient construction of complex, high-value molecules. For professionals engaged in the discovery of new pharmaceuticals and agrochemicals, a thorough understanding of this scaffold's properties and potential is essential for accelerating innovation and achieving synthetic goals.

References

-

PubChem. (n.d.). Co-crystal of ketoprofen, compositions comprising the same, process of producing the same, and uses thereof - Patent US-12285396-B2. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Process for manufacturing novel muramyl peptides - Patent PL-142641-B1. Retrieved January 5, 2026, from [Link]

-

Carlfors. (2019). SAFETY DATA SHEET. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 5, 2026, from [Link]

-

Arysta LifeScience NA Corp. (2007). MATERIAL SAFETY DATA SHEET. Retrieved January 5, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Neostigmine Methyl Sulfate. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved January 5, 2026, from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved January 5, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-(Hexadecylamino)propanenitrile. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Chemically modified small molecules - US7786133B2.

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved January 5, 2026, from [Link]

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved January 5, 2026, from [Link]

-

Loba Chemie. (n.d.). 2-CHLORO-3,5-DINITROPYRIDINE. Retrieved January 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-3,5-dichloropyridine(4214-74-8) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 5. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Chloro-3,5-dinitropyridine | 2578-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-CHLORO-3,5-DINITROPYRIDINE | 2578-45-2 [chemicalbook.com]

- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7786133B2 - Chemically modified small molecules - Google Patents [patents.google.com]

- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.fr [fishersci.fr]

- 13. carlfors.com [carlfors.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloropyridine-3,5-diamine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloropyridine-3,5-diamine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1][2] The unique arrangement of its functional groups—a chlorine atom and two amino groups on a pyridine ring—necessitates a multi-faceted analytical approach to unequivocally confirm its chemical structure. This document outlines a logical workflow, detailing the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each section explains the causal relationships behind experimental choices and provides detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for the characterization of complex aromatic amines.

Introduction: The Analytical Challenge

The precise structural characterization of this compound (CAS No. 5632-81-5) is paramount for its application in research and development.[1][3] The presence of multiple reactive sites and the potential for isomeric impurities demand a rigorous analytical strategy. The primary objectives of this guide are to:

-

Confirm the molecular weight and elemental composition.

-

Identify the key functional groups and their connectivity.

-

Unequivocally determine the substitution pattern on the pyridine ring.

This guide will proceed through a logical sequence of analytical techniques, starting with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify functional groups, and culminating in nuclear magnetic resonance spectroscopy for the definitive assignment of the molecular structure.

Foundational Analysis: Molecular Weight and Formula Confirmation

The first step in the structure elucidation of a novel or synthesized compound is to confirm its molecular weight and elemental composition. Mass spectrometry is the ideal technique for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: For a molecule like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. It provides both retention time data for purity assessment and mass spectral data for structural information. The electron ionization (EI) mode is typically employed for initial analysis due to its ability to generate reproducible fragmentation patterns.

Trustworthiness: The presence of a chlorine atom provides a distinct isotopic pattern in the mass spectrum, which serves as a self-validating feature. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of roughly 3:1.

Expected Mass Spectrum Data:

| Parameter | Expected Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol [1] |

| Nominal Mass | 143 u |

| Molecular Ion (M⁺) | m/z 143 (for ³⁵Cl) |

| Isotope Peak (M+2) | m/z 145 (for ³⁷Cl) |

| M⁺ / M+2 Ratio | ~3:1 |

Anticipated Fragmentation Pattern: The fragmentation of aminopyridines in EI-MS often involves the loss of small, stable molecules.[4] For this compound, key expected fragments would arise from the loss of HCN, HCl, and amino groups. The stability of the pyridine ring means that the molecular ion peak should be readily observable.[5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column is recommended for good separation of aromatic compounds.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the molecular ion peak and its corresponding M+2 isotope peak, confirming the presence of one chlorine atom.

-

Analyze the fragmentation pattern to identify characteristic losses and compare them with known fragmentation pathways of similar compounds.

-

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience: For this compound, the key functional groups to identify are the primary amino groups (N-H) and the aromatic pyridine ring (C=N, C=C). The presence of two primary amino groups should result in characteristic N-H stretching and bending vibrations.

Trustworthiness: The presence of two distinct N-H stretching bands for each primary amine provides a reliable indicator of this functional group. These bands are typically sharp and of medium intensity. The aromatic ring vibrations provide further confirmation of the core structure.

Expected IR Absorption Bands: Based on data from the closely related isomer, 5-chloropyridine-2,3-diamine, the following characteristic absorption bands are expected.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric and symmetric) | 3400 - 3200 | Medium, Sharp |

| Aromatic C-H Stretching | 3200 - 3000 | Medium |

| Aromatic C=C and C=N Stretching | 1640 - 1570 | Strong |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium |

| C-N Stretching | 1335 - 1250 | Medium-Strong |

| C-Cl Stretching | 800 - 600 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further preparation is typically needed.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the N-H stretches, aromatic C-H and C=C/C=N stretches, N-H bending, and C-N and C-Cl stretches.

-

Compare the obtained spectrum with reference spectra of similar compounds to confirm the presence of the expected functional groups.

-

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY and HMBC) will be necessary to definitively assign the positions of the substituents on the pyridine ring. The choice of a suitable deuterated solvent, such as DMSO-d₆, is crucial for dissolving the sample and for observing the exchangeable N-H protons.

Trustworthiness: The combination of chemical shifts, coupling constants, and through-bond correlations from 2D NMR experiments provides a self-validating dataset. For example, the number of signals in the ¹H and ¹³C NMR spectra will indicate the symmetry of the molecule, while the coupling patterns in the ¹H NMR spectrum will reveal the relative positions of the protons on the ring.

¹H NMR Spectroscopy

Expected ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and two separate signals for the protons of the two non-equivalent amino groups. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom and pyridine nitrogen. Based on the analysis of a closely related isomer, 5-chloropyridine-2,3-diamine, the following proton signals are anticipated in DMSO-d₆.[6]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~6.7-7.0 | Doublet | ~2-3 | 1H |

| H-6 | ~7.2-7.5 | Doublet | ~2-3 | 1H |

| 3-NH₂ | ~5.0-5.5 | Broad Singlet | - | 2H |

| 5-NH₂ | ~5.5-6.0 | Broad Singlet | - | 2H |

¹³C NMR Spectroscopy

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145-150 |

| C-3 | ~130-135 |

| C-4 | ~115-120 |

| C-5 | ~130-135 |

| C-6 | ~115-120 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

-

2D NMR Acquisition (if necessary for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

Integrated Approach to Structure Elucidation

The conclusive identification of this compound relies on the synthesis of data from all the aforementioned techniques. The following workflow illustrates this integrated approach:

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that requires the integration of multiple analytical techniques. By following the logical workflow and detailed protocols outlined in this guide—from mass spectrometry for molecular formula determination, to infrared spectroscopy for functional group identification, and finally to nuclear magnetic resonance spectroscopy for definitive structural assignment—researchers can confidently and accurately characterize this important chemical entity. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for its use in further research and development.

References

-

SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1986). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan, 3(3), 63.

-

PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 3,5-Diamino-2-chloropyridine | 5632-81-5. Retrieved from [Link]

-

Chembase.cn. (n.d.). 2-氯-3,5-二氨基吡啶. Retrieved from [Link]

- Sundaraganesan, N., Ilakiamani, S., Anand, B., Saleem, H., & Dominic Joshua, B. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(3), 586–594.

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). 5. Retrieved from [Link]

- Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact (EI) mass spectra of a series of 5-substituted 1,3,5-triazin-2-ones. ARKIVOC, 2000(6), 923-930.

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

-

IUCr. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.

-

National Center for Biotechnology Information. (2024, November 15). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Retrieved from [Link]

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

- Wansi, J. D., Tcho, A. T., Toze, F. A. A., & Sewald, N. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201.

-

MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

A Methodological Guide to Determining the Solubility Profile of 2-Chloropyridine-3,5-diamine in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Chloropyridine-3,5-diamine is a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its molecular architecture, featuring a pyridine core substituted with two amino groups and a chlorine atom, provides multiple reactive sites for building complex molecules. However, the successful transition of this intermediate from laboratory-scale synthesis to industrial production and formulation hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts reaction kinetics, purification strategies, bioavailability, and formulation options.[2][3][4]

Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's solubility is fundamentally governed by its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[5] An analysis of the structure of this compound provides the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 3,5-Diamino-2-chloropyridine | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.58 g/mol | [1] |

| Appearance | Beige to coffee color powder | [1] |

| Melting Point | 122-132 °C | [1] |

| CAS Number | 5632-81-5 | [1] |

The key structural features influencing solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Amino Groups (-NH₂): The two primary amine groups are strong hydrogen bond donors and acceptors. This feature is expected to confer significant solubility in polar protic solvents (e.g., alcohols, water).

-

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that adds a degree of lipophilicity and can participate in dipole-dipole interactions.

Based on these features, we can hypothesize that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease as the solvent polarity decreases.

Caption: Key factors influencing the solubility of this compound.

Recommended Solvent Panel for Screening

To build a comprehensive solubility profile, a diverse set of solvents should be selected, representing different classes based on polarity and hydrogen bonding capability. The following table provides a recommended starting panel for screening.

Table 2: Suggested Organic Solvents for Solubility Screening

| Class | Solvent | Rationale |

| Polar Protic | Methanol | Capable of strong hydrogen bonding; often used in synthesis. |

| Ethanol | Similar to methanol but slightly less polar; common recrystallization solvent. | |

| Isopropanol (IPA) | Lower polarity alcohol; useful for assessing solubility trends. | |

| Polar Aprotic | Acetonitrile (ACN) | High polarity, hydrogen bond acceptor; common in chromatography. |

| Acetone | Good general solvent with a moderate dipole moment. | |

| Dimethylformamide (DMF) | Highly polar solvent, often used to dissolve poorly soluble compounds.[6] | |

| Dichloromethane (DCM) | Aprotic solvent of intermediate polarity; widely used in organic synthesis.[7] | |

| Nonpolar | Toluene | Aromatic hydrocarbon, nonpolar; expected to be a poor solvent. |

| Hexane | Aliphatic hydrocarbon, very low polarity; establishes baseline insolubility. |

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[2] The protocol below is a self-validating system designed for accuracy and reproducibility.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (as per Table 2)

-

Analytical balance (4-decimal places)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

-

Syringes

-

Pipettes and general laboratory glassware

-

For Gravimetric Analysis: Vacuum oven or nitrogen stream evaporator

-

For Chromatographic Analysis: HPLC-UV system, volumetric flasks, mobile phase solvents

3.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh a vial.

-

Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated. A starting point is to add ~50-100 mg of solute for every 1 mL of solvent.

-

Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that are slow to dissolve.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, dry vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis (Simpler, Less Sensitive)

-

Accurately weigh the vial containing the filtered solution. Subtract the initial vial weight to determine the mass of the solution.

-

Gently evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point and the solute's melting point to prevent degradation.[9]

-

Once the solvent is completely removed and a dry residue remains, weigh the vial again.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

-

Method B: Chromatographic/Spectroscopic Analysis (Higher Accuracy)

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Make a precise, quantitative dilution of the filtered solution with a suitable solvent (often the mobile phase for HPLC) into a volumetric flask.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from standards of known concentration.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

-

3.3. Calculation of Solubility

-

From Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of dry residue in mg) / (Volume of solvent used in mL)

-

A more accurate value uses the mass of the solvent: Solubility ( g/100g solvent) = (Mass of dry residue in g / Mass of solvent in g) x 100 (Mass of solvent = Mass of solution - Mass of dry residue)

-

-

From Chromatographic Analysis:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The generated data should be compiled into a clear, structured table to facilitate comparison and analysis.

Table 3: Solubility Data Template for this compound at 25 °C

| Solvent | Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Dissolved readily |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Partially soluble |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | e.g., Practically insoluble |

Interpretation for Drug Development:

-

High Solubility (e.g., in Methanol, DMF): These solvents are excellent candidates for reaction media where high concentrations of the starting material are desired.

-

Moderate to Low Solubility (e.g., in IPA, DCM): These solvents might be ideal for purification via recrystallization, where the compound is soluble at elevated temperatures but precipitates upon cooling.

-

Insolubility (e.g., in Hexane, Toluene): These are effective anti-solvents, useful for inducing precipitation during purification or work-up procedures.

Conclusion

While direct solubility data for this compound is scarce, a systematic approach based on its molecular structure and established experimental principles can rapidly generate the necessary information. The theoretical framework and detailed protocol provided in this guide equip researchers with the tools to confidently determine the solubility profile of this important intermediate. This data is not merely academic; it is a critical prerequisite for rational process development, enabling the efficient and scalable synthesis, purification, and formulation of next-generation pharmaceuticals and agrochemicals.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- BMG LABTECH. (2023).

- Unknown. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Organic Syntheses Procedure. (n.d.).

- Chem-Impex. (n.d.). 3,5-Diamino-2-chloropyridine.

- Google Patents. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. chem.ws [chem.ws]

- 6. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

stability and storage conditions for 2-Chloropyridine-3,5-diamine

An In-depth Technical Guide to the Stability and Storage of 2-Chloropyridine-3,5-diamine

Authored by a Senior Application Scientist

Introduction: The Critical Role of a Versatile Intermediate

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of high-value molecules.[1] Its unique structure, featuring two reactive amino groups and a chlorine atom, makes it an essential building block in the development of novel pharmaceuticals, agrochemicals such as herbicides and pesticides, and advanced materials like specialized polymers and coatings.[1] The successful application of this compound in complex, multi-step syntheses is fundamentally dependent on its purity and stability. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties and Intrinsic Stability

Understanding the inherent chemical and physical properties of this compound is the first step in developing a robust storage and handling strategy. The presence of both electron-donating amino groups and an electron-withdrawing chloro group on the pyridine ring creates a unique electronic environment that dictates its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | Chem-Impex[1] |

| Molecular Weight | 143.58 g/mol | Chem-Impex[1] |

| Appearance | Beige to coffee color powder | Chem-Impex[1] |

| Melting Point | 101-132 °C | ChemicalBook, Chem-Impex[1][2] |

| Purity (Typical) | ≥ 98% (HPLC) | Chem-Impex[1] |

| CAS Number | 5632-81-5 | Chem-Impex[1] |

The observed color, ranging from beige to coffee, suggests a predisposition to minor degradation, likely through oxidation of the diamino functionalities. While generally stable under recommended conditions, the compound's stability can be compromised by several environmental factors.[1]

Key Factors Influencing Chemical Stability

The long-term stability of this compound is contingent on the stringent control of its environment. The following factors are critical to mitigate potential degradation.

2.1. Temperature Elevated temperatures can accelerate degradation pathways. While some related pyridine compounds are stable at ambient temperature, the presence of two amino groups increases the potential for thermally induced intermolecular reactions.[3][4] Commercial suppliers recommend refrigerated storage.[1]

-

Causality: Heat provides the activation energy for unwanted side reactions, including polymerization and condensation. For diamines, thermal degradation can proceed through intermolecular cyclization or the formation of urea derivatives.[4][5]

2.2. Atmospheric Exposure: Oxygen and Humidity The amino groups in this compound are susceptible to atmospheric oxidation. This process is often autocatalytic and can lead to the formation of colored impurities, compromising the compound's purity and potentially altering its reactivity in subsequent synthetic steps.

Furthermore, substituted pyridines and diamine compounds can be hygroscopic, readily absorbing moisture from the air.[6]

-

Causality:

-

Oxidation: Molecular oxygen can react with the amino groups, leading to the formation of nitroso, nitro, or polymeric impurities. This is a common degradation pathway for aromatic amines.

-

Hydrolysis: While the chloro group on the pyridine ring is relatively stable, absorbed water can act as a nucleophile under certain conditions (e.g., elevated temperature or presence of catalysts), potentially leading to hydrolysis and the formation of hydroxy-pyridine derivatives.

-

2.3. Light Exposure Aromatic compounds, particularly those with heteroatoms and functional groups like amines and halogens, are often sensitive to photodegradation. Studies on the related compound 2-chloropyridine have shown that it undergoes photodegradation in aqueous solutions, forming various byproducts.[7]

-

Causality: UV radiation provides the energy to excite electrons within the molecule, leading to bond cleavage and the formation of highly reactive radical species. This can initiate a cascade of reactions, resulting in a complex mixture of degradation products.

2.4. Chemical Incompatibilities To prevent violent reactions or catalytic degradation, this compound must be stored separately from incompatible materials.

-

Strong Oxidizing Agents: These can react exothermically with the amino groups, leading to rapid degradation and potentially creating a hazardous situation.[8]

-

Strong Acids: The amino groups are basic and will react with strong acids in an exothermic acid-base neutralization. This can affect the compound's integrity and is a key consideration for its use in synthesis.[9][10]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, logical pathways can be inferred from its structure and the behavior of related compounds. Understanding these potential routes is crucial for developing effective analytical methods to monitor stability.

Caption: Potential degradation pathways initiated by environmental stressors.

Recommended Storage and Handling Protocols

A self-validating system for maintaining the integrity of this compound relies on strict adherence to the following protocols from receipt to final use.

4.1. Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C | Minimizes thermal degradation and preserves long-term stability.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino groups and degradation from atmospheric moisture.[6] |

| Light | Amber, light-proof container | Protects the compound from photodegradation.[7][11] |

| Container | Tightly sealed glass bottle | Ensures an inert storage surface and prevents contamination or leakage.[9][11] |

4.2. Standard Operating Procedure for Handling

-

Personnel Protection: Always handle the compound within a certified laboratory chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[12]

-

Inert Atmosphere Transfer: For long-term storage or sensitive applications, transfer the compound from the supplier's container inside a glovebox or use standard Schlenk line techniques to maintain an inert atmosphere.

-

Weighing and Dispensing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6]

-

Weigh the required amount of solid quickly and efficiently to minimize exposure time to air.

-

Immediately and securely reseal the container, purging with an inert gas if possible before long-term storage.

-

-

Cleaning: Clean any spills immediately by sweeping up the solid material and placing it into a suitable container for disposal.[8] Avoid generating dust. Provide ventilation.[8]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of a given batch of this compound, a forced degradation study is essential. This involves subjecting the compound to accelerated stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Protocol: HPLC-Based Forced Degradation Analysis

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials and subject them to the following conditions:

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% Hydrogen Peroxide. Store at room temperature for 24 hours.

-

Thermal Stress: Incubate a solution at 80°C for 48 hours. Also, heat the solid powder at 80°C for 48 hours.

-

Photolytic Stress: Expose a solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

-

Control: Keep an unstressed solution at the recommended storage condition (4°C, protected from light).

-

-

Sample Preparation and Analysis:

-

After the incubation period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples, including the control, using a validated HPLC method with a photodiode array (PDA) detector. A C18 column is often a good starting point for pyridine derivatives.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation by comparing the peak area of the parent compound.

-

Examine the chromatograms for the appearance of new peaks, which represent degradation products.

-

Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

-

Caption: Workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful use in research and manufacturing. Its stability is primarily influenced by temperature, atmosphere, and light. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigerated storage (0-8°C) in a tightly sealed, light-proof container under an inert atmosphere—is critical for preserving its purity. By implementing these scientifically grounded procedures, researchers, scientists, and drug development professionals can ensure the reliability of their starting materials, leading to more reproducible and successful experimental outcomes.

References

-

Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS. [Link]

-

Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

-

Washington State University. (n.d.). Pyridine - Standard Operating Procedure. [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

PubChem. (n.d.). 2-Chloropyridine. [Link]

-

British Pharmacopoeia Commission. (n.d.). 2-Amino-5-chloropyridine - SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). 2-Chloropyridine-3,4-diamine. [Link]

-

Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5632-81-5 CAS MSDS (2-CHLORO-3,5-DIAMINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide on the Hazards and Safety Precautions for 2-Chloropyridine-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Potential Risks

2-Chloropyridine-3,5-diamine is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring with two amino groups, suggests its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] The presence of the chloro- and amino- functional groups dictates its reactivity and, consequently, its toxicological profile.[1][2] The pyridine ring itself is a known scaffold in many biologically active molecules.[3]

Due to the inherent reactivity of this class of compounds, a comprehensive understanding of its potential hazards is paramount for ensuring laboratory safety. This guide provides a detailed overview of the anticipated hazards, safe handling protocols, and emergency procedures for this compound, based on established data for similar chemical entities.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be acute toxicity (if swallowed, in contact with skin, or if inhaled), skin irritation, serious eye damage, and potential for organ damage through prolonged or repeated exposure.[4][5]

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4][5] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[5] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |

This table is a synthesis of classifications for structurally similar compounds and should be considered a conservative estimation.

Toxicological Profile Insights

The toxicological properties of aminopyridines and chloropyridines are well-documented. Pyridine and its derivatives can cause local irritation to the skin, mucous membranes, and corneas.[7] Systemic effects from overexposure can include dizziness, headache, nausea, and in severe cases, central nervous system depression, and potential liver and kidney damage.[7][8] The presence of the chlorine atom may enhance skin absorption.[7]

Safe Handling and Storage: A Proactive Approach to Exposure Minimization

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[3]

-

Designated Area: Establish a designated area within the laboratory specifically for working with this and other highly toxic compounds. This area should be clearly marked.[9]

Personal Protective Equipment (PPE): Essential Barrier Protection

| PPE Component | Specifications | Rationale |

| Eye and Face Protection | Tight-fitting safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles, preventing severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile).[3][10] | Prevents skin contact, which can be fatal. Gloves should be inspected before use and disposed of after handling.[5][10] |

| Body Protection | A flame-resistant lab coat and, for larger quantities or splash risks, an impervious apron.[10] | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for certain operations, such as cleaning up spills or if there is a potential for dust generation from the solid compound.[10][11] | Provides an additional layer of protection against inhalation of harmful dust or aerosols. |

| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[11] | Protects against spills and falling objects. |

Workflow for Safe Handling of this compound

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Chloropyridine-3,5-diamine: Synthesis, Properties, and Applications

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern medicinal and agricultural chemistry, pyridine scaffolds represent a cornerstone for the development of novel bioactive molecules. Their unique electronic properties and ability to engage in a multitude of chemical transformations make them privileged structures in drug discovery and crop protection. Among the vast family of pyridine derivatives, 2-Chloropyridine-3,5-diamine (CAS 5632-81-5) emerges as a particularly valuable and versatile intermediate. Its trifunctional nature, possessing two nucleophilic amino groups and a reactive chloro substituent, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications, grounded in the practical insights of a senior application scientist.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This compound is typically a beige to coffee-colored powder with a melting point in the range of 122-132 °C.[1]

| Property | Value | Source |

| CAS Number | 5632-81-5 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.58 g/mol | [1] |

| Appearance | Beige to coffee color powder | [1] |

| Melting Point | 122-132 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the two amino groups, typically in the range of 3300-3500 cm⁻¹, as well as aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Strategic Approach

The synthesis of polysubstituted pyridines often requires a carefully planned strategy to control regioselectivity. A plausible and efficient synthetic route to this compound involves the reduction of a dinitro precursor, a common and reliable method for the introduction of amino groups onto an aromatic ring.

A key starting material for this synthesis is 2-chloro-3,5-dinitropyridine. This precursor can be prepared through the nitration of 2-chloropyridine. The subsequent reduction of the two nitro groups to amines yields the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a well-reasoned, field-proven approach for the synthesis of this compound, drawing upon established methodologies for similar transformations.[4]

Step 1: Synthesis of 2-Chloro-3,5-dinitropyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 2-chloropyridine to the cooled acid mixture via the dropping funnel, ensuring the temperature does not exceed 10°C. The slow addition is critical to control the exothermic nitration reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide solution, while maintaining a low temperature. The precipitated product, 2-chloro-3,5-dinitropyridine, can be collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-3,5-dinitropyridine in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel, add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere at room temperature. The reduction of the nitro groups is typically accompanied by a change in the color of the reaction mixture and can be monitored by TLC or HPLC.

-

Catalyst Removal and Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to afford the final product in high purity.

Caption: Detailed experimental workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The strategic placement of the two amino groups and the chlorine atom on the pyridine ring makes this compound a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

-

Pharmaceutical Development: The amino groups can be readily functionalized to introduce diverse side chains or to form fused heterocyclic systems, which are common motifs in many pharmaceutical agents. The chlorine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups, or it can be displaced by other nucleophiles to further elaborate the molecular structure.

-

Agrochemicals: In the agrochemical industry, this compound is a key building block for the synthesis of herbicides and fungicides.[1][2] The unique substitution pattern of this intermediate allows for the development of targeted treatments that can enhance crop yield and efficiency.

While specific examples of commercial drugs or agrochemicals directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in a variety of patented compounds, indicating its active use in research and development pipelines.

Conclusion: A Versatile Tool for Chemical Innovation